molecular formula C19H15NO6 B11658438 Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate

Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate

Cat. No.: B11658438
M. Wt: 353.3 g/mol
InChI Key: SLBFGQFHJFMDLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate typically involves the reaction of 2-aminoterephthalic acid dimethyl ester with 1-benzofuran-2-carbonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate is unique due to the combination of the benzofuran and terephthalate moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

dimethyl 2-(1-benzofuran-2-carbonylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H15NO6/c1-24-18(22)12-7-8-13(19(23)25-2)14(9-12)20-17(21)16-10-11-5-3-4-6-15(11)26-16/h3-10H,1-2H3,(H,20,21)

InChI Key

SLBFGQFHJFMDLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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